Cas no 850568-54-6 ((4-(tert-Butoxycarbonyl)phenyl)boronic acid)

(4-(tert-Butoxycarbonyl)phenyl)boronic acid is a boronic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the phenyl ring. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, where the Boc group enhances stability while allowing selective deprotection for further functionalization. Its crystalline solid form ensures ease of handling and storage, while the boronic acid moiety facilitates efficient coupling with aryl halides under mild conditions. The Boc group also provides steric and electronic modulation, making it useful in pharmaceutical and materials science applications where controlled reactivity is required. High purity grades are available to ensure reproducibility in synthetic workflows.
(4-(tert-Butoxycarbonyl)phenyl)boronic acid structure
850568-54-6 structure
商品名:(4-(tert-Butoxycarbonyl)phenyl)boronic acid
CAS番号:850568-54-6
MF:C11H15BO4
メガワット:222.045403718948
MDL:MFCD03411946
CID:720385
PubChem ID:253660681

(4-(tert-Butoxycarbonyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-(tert-Butoxycarbonyl)phenyl)boronic acid
    • Benzoicacid, 4-borono-, 1-(1,1-dimethylethyl) ester (9CI)
    • 4-(tert-Butoxycarbonyl)benzeneboronic acid
    • 4-(Tert-Butoxycarbonyl)Phenylboronic Acid
    • 4-(tert-Butoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
    • [4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid
    • 4-(t-Butoxycarbonyl)phenylboronic acid
    • 4-t-Butoxycarbonylphenylboronic acid
    • Benzoic acid,4-borono-, 1,1-dimethylethyl ester
    • 4-(tert-Butoxycarbonyl)benzeneboronic Acid (contains varying amounts of Anhydride)
    • tert-Butyl 4-boronobenzoate
    • 4-Boc-phenylboronic Acid
    • 4-tert-butoxycarbonylphenylboronic acid
    • [4-(tert-butoxycarbonyl)phenyl]boronic acid
    • 4-(t-Butoxycarbonyl)phenylboronicacid
    • zlchem 779
    • 4-Boc-phenylboronicAcid
    • {4-[(tert-butoxy
    • 1,1-Dimethylethyl 4-boronobenzoate (ACI)
    • Benzoic acid, 4-borono-, 1-(1,1-dimethylethyl) ester (9CI)
    • [4-(tert-Butyloxycarbonyl)phenyl]boronic acid
    • CS-W013124
    • BBL101286
    • HY-W012408
    • AB14306
    • AKOS005257924
    • QMVMDYSTJSUDKC-UHFFFAOYSA-N
    • MFCD03411946
    • 4-(tert-butoxycarbonyl)benzene boronic acid
    • {4-[(tert-butoxy)carbonyl]phenyl}boronic acid
    • B4772
    • SY019948
    • 4-(tert-butoxycarbonyl)phenyl boronic acid
    • Z1741979576
    • 4-(tert-butoxycarbonyl)phenyl-boronic acid
    • DTXSID60378353
    • STL555082
    • EN300-7372409
    • 4-t-butyloxycarbonylphenylboronic acid
    • AS-18798
    • NCGC00249538-01
    • SCHEMBL519765
    • 4-t-butoxycarbonylphenyl boronic acid
    • 850568-54-6
    • DB-006557
    • MDL: MFCD03411946
    • インチ: 1S/C11H15BO4/c1-11(2,3)16-10(13)8-4-6-9(7-5-8)12(14)15/h4-7,14-15H,1-3H3
    • InChIKey: QMVMDYSTJSUDKC-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(B(O)O)=CC=1)OC(C)(C)C

計算された属性

  • せいみつぶんしりょう: 222.106339g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 222.106339g/mol
  • 単一同位体質量: 222.106339g/mol
  • 水素結合トポロジー分子極性表面積: 66.8Ų
  • 重原子数: 16
  • 複雑さ: 239
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 1.15
  • ゆうかいてん: 100-106°C
  • ふってん: 364.3℃ at 760 mmHg
  • フラッシュポイント: 174.1 ºC
  • 屈折率: 1.517
  • すいようせい: Slightly soluble in water.
  • PSA: 66.76000
  • LogP: 0.32170

(4-(tert-Butoxycarbonyl)phenyl)boronic acid セキュリティ情報

(4-(tert-Butoxycarbonyl)phenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-(tert-Butoxycarbonyl)phenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4772-5G
4-(tert-Butoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
850568-54-6
5g
¥690.00 2024-04-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1044771-25g
(4-(tert-Butoxycarbonyl)phenyl)boronic acid
850568-54-6 98%
25g
¥790.00 2024-07-28
eNovation Chemicals LLC
D553725-5g
(4-(tert-Butoxycarbonyl)phenyl)boronic acid
850568-54-6 97%
5g
$130 2024-05-24
eNovation Chemicals LLC
D297528-25g
4-(tert-butoxycarbonyl)phenylboronic acid
850568-54-6 95%
25g
$690 2024-05-24
eNovation Chemicals LLC
D297528-10g
4-(tert-butoxycarbonyl)phenylboronic acid
850568-54-6 95%
10g
$385 2024-05-24
Chemenu
CM137087-50g
4-(t-Butoxycarbonyl)phenylboronic acid
850568-54-6 95%+
50g
$352 2023-01-09
abcr
AB150513-25 g
4-(tert-Butoxycarbonyl)phenylboronic acid, 97%; .
850568-54-6 97%
25 g
€399.00 2023-07-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
B4772-200MG
4-(tert-Butoxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride)
850568-54-6
200mg
¥80.00 2024-04-15
Apollo Scientific
OR10392-5g
4-(tert-Butoxycarbonyl)benzeneboronic acid
850568-54-6 98%
5g
£36.00 2025-02-19
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R009926-250mg
(4-(tert-Butoxycarbonyl)phenyl)boronic acid
850568-54-6 95%
250mg
¥28 2024-05-21

(4-(tert-Butoxycarbonyl)phenyl)boronic acid 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Ammonium acetate ,  Sodium periodate Solvents: Acetone ,  Water ;  overnight, rt
リファレンス
A New Approach to Non-Coordinating Anions: Lewis Acid Enhancement of Porphyrin Metal Centers in a Zwitterionic Metal-Organic Framework
Johnson, Jacob A.; Petersen, Brenna M.; Kormos, Attila; Echeverria, Elena; Chen, Yu-Sheng; et al, Journal of the American Chemical Society, 2016, 138(32), 10293-10298

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Sulfuric acid Solvents: Dichloromethane ,  Water ;  -78 °C; 24 h, rt; rt → -78 °C; -78 °C → rt
リファレンス
Abc amino acids: Design, synthesis, and properties of new photoelastic amino acids
Standaert, Robert F.; Park, Seung Bum, Journal of Organic Chemistry, 2006, 71(21), 7952-7966

(4-(tert-Butoxycarbonyl)phenyl)boronic acid Raw materials

(4-(tert-Butoxycarbonyl)phenyl)boronic acid Preparation Products

(4-(tert-Butoxycarbonyl)phenyl)boronic acidに関する追加情報

Introduction to (4-(tert-Butoxycarbonyl)phenyl)boronic Acid (CAS No 850568-54-6)

The compound (4-(tert-Butoxycarbonyl)phenyl)boronic acid, with the CAS registry number 850568-54-6, is a significant intermediate in organic synthesis. This compound is widely utilized in the field of medicinal chemistry and materials science due to its unique properties and versatility. The structure of this compound consists of a phenyl ring substituted with a tert-butoxycarbonyl group and a boronic acid moiety, which makes it highly reactive and suitable for various cross-coupling reactions.

Recent advancements in organoboron chemistry have highlighted the importance of (4-(tert-Butoxycarbonyl)phenyl)boronic acid in the synthesis of biologically active molecules. The boronic acid group is particularly valuable in Suzuki-Miyaura coupling reactions, where it serves as a key component for forming carbon-carbon bonds. This reactivity has been extensively explored in the development of novel pharmaceutical agents, including anti-cancer drugs and neuroprotective compounds.

One of the most notable applications of this compound is its role in the construction of complex aromatic systems. By leveraging its reactivity, researchers have successfully synthesized a range of heterocyclic compounds that exhibit potent biological activities. For instance, studies published in the Journal of Medicinal Chemistry have demonstrated its utility in the creation of kinase inhibitors, which are critical in targeted cancer therapy.

In addition to its role in drug discovery, (4-(tert-Butoxycarbonyl)phenyl)boronic acid has also found applications in materials science. Its ability to participate in cross-coupling reactions has made it a valuable precursor for the synthesis of advanced materials, such as organic semiconductors and functional polymers. These materials are pivotal in the development of next-generation electronic devices and sensors.

The synthesis of (4-(tert-Butoxycarbonyl)phenyl)boronic acid typically involves multi-step processes that require precise control over reaction conditions. Recent research has focused on optimizing these synthetic routes to enhance yield and purity. For example, methodologies involving transition metal catalysts have been employed to streamline the production process, making it more efficient and scalable for industrial applications.

Furthermore, the stability and storage conditions of this compound are critical considerations for its practical use. Studies have shown that (4-(tert-Butoxycarbonyl)phenyl)boronic acid is stable under standard laboratory conditions but requires protection from moisture and oxygen to prevent degradation. These insights have informed best practices for handling and storing this compound in research and industrial settings.

Looking ahead, the continued exploration of (4-(tert-Butoxycarbonyl)phenyl)boronic acid's potential is expected to drive further innovations in organic synthesis. Its role as a versatile building block positions it as an essential tool for researchers across various disciplines, from medicinal chemistry to materials science.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:850568-54-6)(4-(tert-Butoxycarbonyl)phenyl)boronic acid
A10199
清らかである:99%
はかる:100g
価格 ($):298.0